![molecular formula C10H18N2O B13271103 (2-Ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13271103.png)
(2-Ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a chemical compound with the molecular formula C10H18N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrrole with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities, ensuring consistency and quality. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(2-Ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: A related compound with similar structural features.
2-(1H-Pyrrol-1-yl)ethanamine: Another pyrrole derivative with distinct properties.
Uniqueness
(2-Ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-ethoxy-N-[(1-methylpyrrol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C10H18N2O/c1-3-13-8-6-11-9-10-5-4-7-12(10)2/h4-5,7,11H,3,6,8-9H2,1-2H3 |
InChI Key |
JRESGSRANJLQIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNCC1=CC=CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13271023.png)
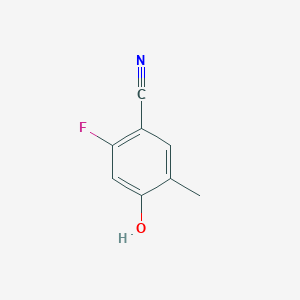
![((7-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)glycine](/img/structure/B13271038.png)
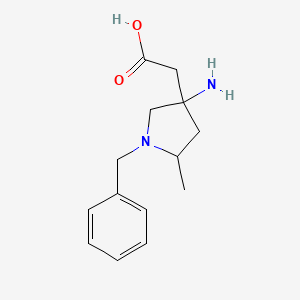
![2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B13271069.png)

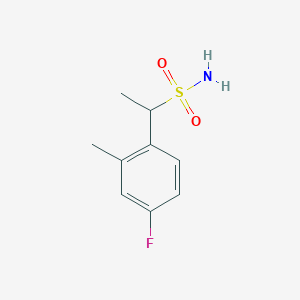
![2-{[(4-Hydrazino-3-nitrophenyl)sulfonyl]amino}benzoic acid hydrochloride](/img/structure/B13271080.png)
![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide](/img/structure/B13271087.png)
![3-[1-(Propan-2-yl)-1H-pyrazol-5-yl]butan-2-ol](/img/structure/B13271090.png)
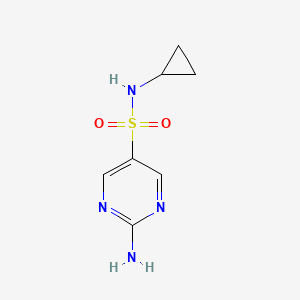
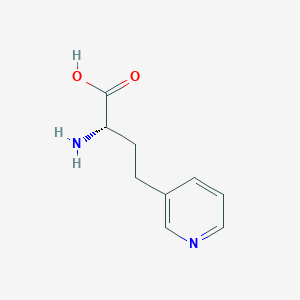
![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13271112.png)
![(3-Methylbutan-2-YL)[2-(thiophen-2-YL)ethyl]amine](/img/structure/B13271123.png)
